

An In-depth Technical Guide to 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine

Cat. No.: B1325054

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Introduction

4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine is a niche chemical compound with potential applications in medicinal chemistry and drug discovery. Its structure, incorporating a reactive bromomethylphenyl group and a sulfonylmorpholine moiety, suggests its utility as a versatile building block in the synthesis of more complex molecules, including targeted protein degraders and other biologically active agents. The sulfonylmorpholine scaffold is a common feature in a variety of bioactive compounds, often imparting favorable pharmacokinetic properties. The presence of a bromomethyl group provides a reactive handle for nucleophilic substitution, enabling the covalent modification of biological targets or the linkage to other molecular entities. This guide provides a comprehensive overview of the known chemical properties, a putative synthetic protocol, and a discussion of the potential biological significance of this compound.

Chemical and Physical Properties

Limited experimental data is available for **4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine**. The following table summarizes its known and predicted physicochemical properties.

Property	Value	Source/Reference
Molecular Formula	C ₁₁ H ₁₄ BrNO ₃ S	Inferred from structure
Molecular Weight	320.20 g/mol	Calculated
CAS Number	941717-06-2	Publicly available data
Appearance	White to off-white solid (predicted)	General appearance of similar compounds
Melting Point	71.5-73.5 °C	Experimental data
Boiling Point	Not available	-
Solubility	Soluble in DMSO, DMF, and chlorinated solvents (predicted). Poorly soluble in water (predicted).	Predicted based on structure
pKa	Not available	-

Spectral Data

Detailed experimental spectral data for **4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine** is not readily available in the public domain. However, based on the chemical structure, the expected ¹H and ¹³C NMR spectral characteristics can be predicted.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 7.8 - 8.0	m	1H	Ar-H
~ 7.4 - 7.6	m	3H	Ar-H
~ 4.8	s	2H	-CH ₂ Br
~ 3.7	t	4H	-N(CH ₂) ₂ -
~ 3.1	t	4H	-O(CH ₂) ₂ -

Predicted ^{13}C NMR Spectrum (in CDCl_3 , 101 MHz):

Chemical Shift (δ , ppm)	Assignment
~ 138	Ar-C (quaternary)
~ 135	Ar-C (quaternary)
~ 133	Ar-CH
~ 131	Ar-CH
~ 129	Ar-CH
~ 128	Ar-CH
~ 66	-O(CH ₂) ₂ -
~ 46	-N(CH ₂) ₂ -
~ 30	-CH ₂ Br

Experimental Protocols

A detailed, experimentally verified protocol for the synthesis of **4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine** is not published in peer-reviewed literature. However, a plausible synthetic route can be devised based on standard organic chemistry transformations. The proposed synthesis involves two main steps: the synthesis of the sulfonyl chloride precursor and its subsequent reaction with morpholine.

Part 1: Synthesis of 2-(Bromomethyl)benzene-1-sulfonyl chloride

This intermediate can be prepared from 2-methylaniline via a Sandmeyer-type reaction to introduce the sulfonyl chloride group, followed by radical bromination of the methyl group.

Materials and Reagents:

- 2-Methylaniline
- Sodium nitrite

- Hydrochloric acid
- Sulfur dioxide
- Copper(I) chloride
- N-Bromosuccinimide (NBS)
- Azobisisobutyronitrile (AIBN)
- Carbon tetrachloride (or a safer alternative solvent)

Procedure:

- **Diazotization:** Dissolve 2-methylaniline in a suitable acidic solution (e.g., HCl) and cool to 0-5 °C. Add a solution of sodium nitrite dropwise to form the diazonium salt.
- **Sulfonylation (Sandmeyer Reaction):** In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent and add copper(I) chloride as a catalyst. Add the cold diazonium salt solution to this mixture. The diazonium group is replaced by a sulfonyl chloride group to yield 2-methylbenzene-1-sulfonyl chloride.
- **Bromination:** Dissolve the 2-methylbenzene-1-sulfonyl chloride in a non-polar solvent like carbon tetrachloride. Add N-bromosuccinimide and a radical initiator such as AIBN. Reflux the mixture under a light source to initiate the radical bromination of the methyl group, yielding 2-(bromomethyl)benzene-1-sulfonyl chloride.
- **Purification:** The crude product can be purified by recrystallization or column chromatography.

Part 2: Synthesis of 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine

Materials and Reagents:

- 2-(Bromomethyl)benzene-1-sulfonyl chloride
- Morpholine

- Triethylamine (or another suitable base)
- Dichloromethane (or another suitable solvent)

Procedure:

- **Reaction Setup:** Dissolve 2-(bromomethyl)benzene-1-sulfonyl chloride in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution in an ice bath.
- **Addition of Morpholine:** Add a solution of morpholine and triethylamine in dichloromethane dropwise to the cooled sulfonyl chloride solution. The triethylamine acts as a base to neutralize the HCl formed during the reaction.
- **Reaction:** Allow the reaction to stir at room temperature for several hours until completion (monitor by TLC).
- **Work-up:** Wash the reaction mixture with water, dilute acid (e.g., 1M HCl), and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- **Purification:** The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Biological Activity and Applications

While no specific biological activities have been reported for **4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine** itself, its structural motifs are present in many biologically active molecules.

- **Sulfonylmorpholine Moiety:** The sulfonylmorpholine scaffold is a known pharmacophore. For instance, derivatives of 4-(phenylsulfonyl)morpholine have been investigated for their anticancer properties, particularly against triple-negative breast cancer. These compounds have been shown to induce endoplasmic reticulum stress, leading to cell-cycle arrest and apoptosis.^[1] The morpholine ring is often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and metabolic stability.

- **Bromomethylphenyl Group:** The bromomethylphenyl group is a reactive moiety that can act as an electrophile. This functionality is particularly useful for the development of covalent inhibitors, which can form a permanent bond with their biological target, often leading to enhanced potency and duration of action. Furthermore, this group is a key component in the design of Proteolysis Targeting Chimeras (PROTACs), where it can serve as a linker to connect a target-binding ligand to an E3 ligase-recruiting ligand.

Given these features, **4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine** is a promising starting material for the synthesis of novel therapeutic agents.

Signaling Pathways and Experimental Workflows

As there is no direct experimental evidence for the biological activity of **4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine**, any depiction of signaling pathways would be speculative. However, based on the activity of related sulfonylmorpholine compounds, a hypothetical workflow for investigating its anticancer potential can be proposed.



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Caption: Proposed workflow for the evaluation of anticancer activity.

Conclusion

4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine is a chemical entity with significant potential for applications in drug discovery and development. While experimental data on this specific compound is scarce, its structural components suggest that it could serve as a valuable building block for the synthesis of novel covalent inhibitors, PROTACs, and other targeted therapeutics. The provided putative synthetic protocol offers a starting point for its preparation in a laboratory setting. Further research is warranted to fully elucidate its chemical properties and explore its potential biological activities.

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References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1325054#4-2-bromomethyl-phenyl-sulfonyl-morpholine-chemical-properties\]](https://www.benchchem.com/product/b1325054#4-2-bromomethyl-phenyl-sulfonyl-morpholine-chemical-properties)

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Phone: (601) 213-4426

Email: info@benchchem.com